4-[1-(Aminomethyl)cyclopropyl]-2-methyloxan-4-ol
Description
4-[1-(Aminomethyl)cyclopropyl]-2-methyloxan-4-ol is a cyclopropane-containing oxane derivative featuring a hydroxyl group at position 4, a methyl group at position 2, and a 1-(aminomethyl)cyclopropyl substituent at position 4. The compound’s molecular formula is inferred as C₁₀H₁₇NO₂ (molecular weight: 183.28 g/mol), calculated based on its structural components.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-[1-(aminomethyl)cyclopropyl]-2-methyloxan-4-ol |
InChI |
InChI=1S/C10H19NO2/c1-8-6-10(12,4-5-13-8)9(7-11)2-3-9/h8,12H,2-7,11H2,1H3 |
InChI Key |
XHGHBJHALJYGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)(C2(CC2)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Aminomethyl)cyclopropyl]-2-methyloxan-4-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor.
Aminomethylation: The cyclopropyl group is then aminomethylated using formaldehyde and ammonia or a primary amine under basic conditions.
Oxan Ring Formation: The final step involves the formation of the oxan ring through a cyclization reaction, often using an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Aminomethyl)cyclopropyl]-2-methyloxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[1-(Aminomethyl)cyclopropyl]-2-methyloxan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]-2-methyloxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the cyclopropyl and oxan rings provide structural stability and specificity.
Comparison with Similar Compounds
Table 1: Molecular Properties of Comparable Compounds
*Calculated based on molecular structure.
Key Observations:
Core Ring Systems: The target compound and 4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol share an oxane backbone, while 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol features a cyclohexanol ring.
Substituent Effects: The cyclopropyl-aminomethyl group in the target compound introduces steric strain and polarity, which may enhance reactivity compared to the branched aminopropyl group in ’s compound. The oxadiazole substituent in ’s compound is a heteroaromatic ring, likely increasing lipophilicity and metabolic stability relative to the aminomethyl group in the target.
Molecular Weight and Polarity: The target compound (MW 183.28) is intermediate in size between the smaller oxane derivative (MW 173.25) and the larger cyclohexanol-oxadiazole compound (MW 261.31). Its hydroxyl and aminomethyl groups may improve aqueous solubility compared to the oxadiazole-containing analog.
Functional Group Implications
- Cyclopropane Ring : Present in the target and ’s compound, cyclopropane’s strain may increase susceptibility to ring-opening reactions or hydrogenation. This contrasts with the unstrained alkyl chains in ’s compound.
- Amino Groups: The primary amine in the target compound could facilitate salt formation or hydrogen bonding, whereas the oxadiazole in ’s compound lacks such polarity.
- Hydroxyl Groups: All three compounds feature hydroxyl groups, but their positions (oxane vs. cyclohexanol) influence hydrogen-bonding capacity and acidity.
Stability and Reactivity Considerations
- Oxane vs. Cyclohexanol’s larger ring could confer better thermal stability.
- Heterocyclic Substituents: The oxadiazole group in ’s compound is electron-deficient, possibly enhancing resistance to oxidative degradation compared to the aminomethyl group in the target.
Biological Activity
The compound 4-[1-(Aminomethyl)cyclopropyl]-2-methyloxan-4-ol has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group, an aminomethyl substituent, and a methyloxane ring. This distinctive combination of structural elements contributes to its unique chemical reactivity and biological properties. The compound's ability to interact with various biological targets makes it a candidate for further pharmacological exploration.
Structural Characteristics
| Structural Feature | Description |
|---|---|
| Cyclopropyl Group | Provides unique steric and electronic properties |
| Aminomethyl Substituent | Enhances potential interactions with biological targets |
| Methyloxane Ring | Contributes to the compound's overall stability |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Interactions : The compound has been shown to interact with specific enzymes, influencing metabolic pathways. These interactions are crucial for understanding its therapeutic applications.
- Binding Affinity : Studies have demonstrated that this compound possesses a high binding affinity for certain receptors, which may be pivotal in its pharmacological effects.
- Therapeutic Potential : Preliminary investigations suggest that the compound could have applications in treating conditions related to enzyme dysregulation, making it a candidate for drug development in pharmacology.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific lysosomal enzymes, which is relevant in the context of drug-induced phospholipidosis. The results indicated that the compound could mitigate adverse effects associated with certain pharmaceuticals .
- Pharmacological Screening : In vitro assays revealed that this compound showed promising results in reducing cell viability in cancer cell lines, suggesting potential anticancer properties.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tetrahydro-2H-pyran-4-amine | Contains a tetrahydropyran ring | Used in cancer treatment synthesis |
| Cyclopropylmethylamine | Amino group attached to a cyclopropyl structure | Potential use in various pharmaceutical applications |
| 4-Amino-N-[4-(aminomethyl)cyclohexyl] | Cyclohexyl structure with aminomethyl group | Investigated for opioid receptor activity |
This comparative analysis underscores the distinctiveness of this compound in terms of its structural configuration and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
